Sodium p-toluene sulfonamide

Description

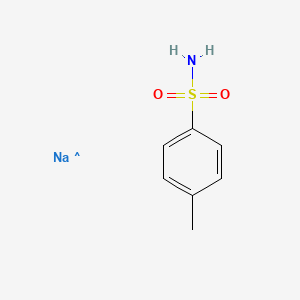

Sodium p-toluene sulfonamide (Na-p-TSA), with the molecular formula C₇H₇NNaO₂S, is a sulfonamide derivative widely used in organic synthesis, pharmaceuticals, and industrial applications. Structurally, it consists of a p-toluenesulfonyl group linked to an amine, modified into its sodium salt for enhanced solubility and stability . Key properties include:

- Physical State: White crystalline powder or flakes .

- Applications: Intermediate in dyes, resins, and pharmaceuticals; FDA-approved for adhesives and food packaging .

- Pharmacological Activity: Demonstrated anti-cancer properties in hepatocellular carcinoma and non-small cell lung cancer via lipophilicity-driven tumor penetration .

Properties

Molecular Formula |

C7H9NNaO2S |

|---|---|

Molecular Weight |

194.21 g/mol |

InChI |

InChI=1S/C7H9NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H2,8,9,10); |

InChI Key |

VUYFJZVCVCYCJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.[Na] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Sodium p-toluene sulfonamide has garnered attention for its pharmacological properties, particularly in the field of oncology. Research indicates that it exhibits antineoplastic activity, making it a candidate for cancer treatment. A study utilizing zebrafish as an in vivo model assessed the compound's potential toxicity and pharmacological effects. The findings revealed that this compound had a relatively low toxicity profile with an estimated 96-hour LC50 of 204.3 ppm, indicating its safety for further research and potential therapeutic use .

Case Study: Cardiotoxicity Assessment

A detailed investigation into the cardiotoxicity of this compound showed only minor alterations in cardiac rhythm among treated zebrafish larvae. This suggests that while the compound may influence locomotor activity and respiratory parameters, it does not significantly impair cardiac function .

Agricultural Applications

In agriculture, this compound is recognized for its antimicrobial properties. It is utilized as a disinfectant in various settings, including veterinary practices and food processing facilities. Its efficacy against a broad spectrum of pathogens makes it valuable for maintaining hygiene standards in agricultural operations.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Efficacy | Application Area |

|---|---|---|

| Bacteria | High | Veterinary practices |

| Fungi | Moderate | Crop protection |

| Viruses | Moderate | Food processing |

Industrial Applications

This compound is also employed in the industrial sector, particularly in the formulation of paints, coatings, and adhesives. It serves as a plasticizer, enhancing flexibility and stability in resin formulations. This application is crucial for improving the performance characteristics of materials used in construction and manufacturing.

Case Study: Use in Coatings

In a study evaluating various plasticizers for resin formulations, this compound was found to significantly improve the gloss and wetting ability of coatings. This property allows for better mixing with fillers and results in a more uniform finish .

Mechanistic Studies

Research into the mechanistic aspects of this compound has revealed its role in oxidation reactions. It acts as an oxidizing agent in various chemical processes, including the oxidation of thiols to disulfides and catecholamines . These reactions are essential for synthesizing complex organic compounds used in pharmaceuticals and other chemical industries.

Table 2: Oxidation Reactions Involving this compound

| Reaction Type | Substrate | Product |

|---|---|---|

| Thiol Oxidation | Various thiols | Disulfides |

| Catecholamine Oxidation | Catecholamines | Oxidized derivatives |

Chemical Reactions Analysis

Desulfonation Reactions

Heating sodium p-toluenesulfonamide in strong alkaline conditions leads to desulfonation, eliminating the sulfonate group to yield p-cresol (4-methylphenol):

Reaction :

This reaction demonstrates the compound’s utility in organic synthesis, particularly in generating aromatic alcohols.

Redox Reactions Involving Chloramine-T (CAT)

Sodium p-toluenesulfonamide frequently acts as a reduction product in reactions involving chloramine-T (sodium N-chloro-p-toluenesulfonamide, CAT). For example:

-

Oxidation of catecholamines : CAT oxidizes dopamine, epinephrine, and similar compounds to their quinone derivatives, while itself being reduced to sodium p-toluenesulfonamide and NaCl:

-

Oxidation of thiols : CAT converts alkanethiols (e.g., 1-butanethiol) to disulfides, with sodium p-toluenesulfonamide forming as a byproduct. The reaction follows first-order kinetics in [CAT] and [thiol], with fractional dependence on [OH⁻] .

Key Reaction Characteristics

Decomposition and Stability

This highlights its role as a precursor or byproduct in chlorination reactions.

Mechanistic Insights

Kinetic studies reveal that reactions involving sodium p-toluenesulfonamide often proceed through associative transition states, with rate enhancements under high dielectric constant conditions (e.g., methanol addition) . For example, in thiol oxidations, the rate increases with methanol content due to stabilization of charged intermediates .

Comparison with Similar Compounds

p-Toluenesulfonyl Chloride (p-TsCl)

Sodium p-Toluene Sulfonate (Na-p-TS)

N-Substituted Sulfonamide Derivatives

- Examples :

- Synthetic Flexibility : Substituents on the amine group modulate bioactivity and physicochemical properties (e.g., beta3 adrenergic receptor selectivity increased with bulkier R-groups) .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Water Solubility (g/100 mL) | Key Functional Groups |

|---|---|---|---|---|

| Sodium p-TSA | C₇H₇NNaO₂S | >300 | 20–67 (pH-dependent) | Sulfonamide, Sodium salt |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 69–71 | Reacts (hydrolysis) | Sulfonyl chloride |

| Sodium p-TS | C₇H₇NaO₃S | >300 | 67 (20°C) | Sulfonate, Sodium salt |

| Chloramine-T | C₇H₇ClNNaO₂S | 167–169 | 50 (20°C) | N-chloro sulfonamide |

Notes:

Anti-Cancer Efficacy

Antimicrobial and Antiplatelet Actions

Q & A

Q. What are the established methods for synthesizing sodium p-toluene sulfonamide, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of toluene followed by neutralization. Key steps include:

- Sulfonation : Toluene reacts with chlorosulfonic acid or sulfur trioxide to form p-toluenesulfonyl chloride.

- Hydrolysis : Controlled alkaline hydrolysis of p-toluenesulfonyl chloride at 50°C under basic conditions (e.g., NaOH) yields sodium p-toluenesulfonate .

- Critical parameters : Hydrolysis temperature and pH significantly affect purity. Excess alkali can cause decomposition, necessitating precise stoichiometric control .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- FT-IR : Key peaks include S=O stretching (1187–1361 cm⁻¹) and NH bending (3432 cm⁻¹) for sulfonamide derivatives .

- HPLC : Reverse-phase chromatography with mobile phases like water-acetonitrile (e.g., 70:30) and UV detection at 254 nm resolves impurities (e.g., o-toluenesulfonamide) with ≤1.0% RSD .

- 1H-NMR : Signals for methyl groups (δ 2.57 ppm) and aromatic protons (δ 7.25 ppm) confirm structural integrity .

Q. What are the standard protocols for detecting residual toluenesulfonamide impurities in pharmaceuticals?

Pharmacopeial methods (e.g., USP/NF) employ:

- Column chromatography : Solid-phase extraction (e.g., cation-exchange resin) to isolate sulfonamides from matrices like saccharin.

- HPLC with UV detection : Limits of quantification (LOQ) as low as 10 ppm for o- and p-toluenesulfonamide contaminants .

Advanced Research Questions

Q. How can contradictions in solubility data for sodium p-toluenesulfonamide be resolved during formulation studies?

Discrepancies arise from hydration states (e.g., dihydrate vs. anhydrous). Methodological solutions include:

- Thermogravimetric analysis (TGA) : Quantify water content (≤5% moisture in commercial samples) .

- Standardized dissolution testing : Use buffered solutions (pH 7–9) at 20°C–80°C to replicate literature conditions (e.g., 67 g/100 mL at 20°C) .

Q. What mechanistic insights explain the biological activity of sodium p-toluenesulfonamide derivatives in antimicrobial studies?

- Coordination chemistry : Palladium complexes with sulfonamide ligands exhibit enhanced antibacterial activity due to metal-ligand charge transfer, disrupting bacterial membrane integrity .

- Electrostatic effects : Molecular electrostatic potential (MEP) maps show electron-rich sulfonamide groups facilitate interactions with microbial enzymes .

Q. How do heteroatom-doped carbon materials derived from sodium p-toluenesulfonate perform in CO2 capture, and what design principles optimize adsorption?

- S-doping : p-Toluenesulfonate acts as a sulfur precursor, creating porous carbons with >90% CO2/N2 selectivity.

- Pore engineering : Combining sodium chloride as a pore-forming agent increases surface area (≥800 m²/g), enhancing adsorption capacity .

Q. What advanced analytical strategies address challenges in quantifying trace sulfonamide derivatives in environmental samples?

- LC-MS/MS : Multiple reaction monitoring (MRM) for fragments like m/z 171 → 155 improves sensitivity (LOQ <1 ppb).

- Ion mobility spectrometry : Resolves isobaric interferences (e.g., o- vs. p-isomers) in complex matrices .

Methodological Considerations

Q. How should researchers design experiments to validate the stability of sodium p-toluenesulfonamide under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Preservative screening : Evaluate ethanol (1–20%) or sodium azide (0.1%) to inhibit microbial growth in aqueous solutions .

Q. What statistical approaches are recommended for analyzing discrepancies in sulfonamide bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.